N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
The compound “N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” contains several functional groups including a phenylthio group, an oxadiazole ring, and a benzo[d][1,3]dioxole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would likely exhibit different signals in NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the phenylthio group might undergo reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the oxadiazole ring could contribute to the compound’s stability and reactivity .Scientific Research Applications
Synthesis and Anticancer Activity
One area of research focuses on the design and synthesis of compounds structurally related to N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, particularly those incorporating the oxadiazole moiety. For instance, a study by Ravinaik et al. (2021) discussed the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. This research highlighted the potential of such compounds in cancer treatment, with several derivatives showing higher anticancer activities than the reference drug etoposide Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Antimicrobial and Antitubercular Activity
Another facet of research has been the exploration of the antimicrobial and antitubercular properties of compounds with similar structural features. A study by Nayak et al. (2016) synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their in vitro antitubercular activities. The findings revealed significant activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of new antitubercular agents Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives.
Novel Synthetic Methodologies
The research on these compounds also extends to the development of novel synthetic methodologies. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles by Kumar et al. (2012) involving intramolecular copper-catalyzed cyclization represents an efficient approach to constructing complex molecules containing oxazole and oxadiazole rings. This method could be applicable to the synthesis of a wide range of biologically active compounds, including those related to this compound Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides.
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzodioxole-type benzylisoquinoline alkaloids, have been synthesized and studied for their potential biological activities . These compounds are known to interact with various cellular targets, but the specific targets of the compound remain to be identified.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit anticancer activity . They are believed to interact with cellular targets, leading to changes in cell function and potentially inducing cell death . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, particularly those involved in cell growth and proliferation
Result of Action
Similar compounds have been shown to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation
Properties
IUPAC Name |
N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c21-16(11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-15(24-17)9-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUSIZRFHXUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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